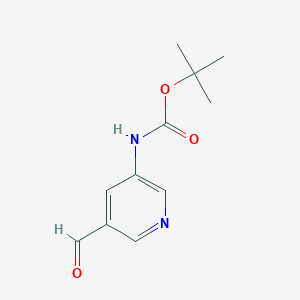

Tert-butyl (5-formylpyridin-3-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(5-formylpyridin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-9-4-8(7-14)5-12-6-9/h4-7H,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDQFBOFYIYCLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=CC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 5 Formylpyridin 3 Yl Carbamate

Established Synthetic Pathways to the Core Structure

The construction of the tert-butyl (5-formylpyridin-3-yl)carbamate scaffold is primarily achieved through multi-step synthetic sequences. These routes focus on the sequential introduction and manipulation of the amino and formyl functionalities on the pyridine (B92270) ring, followed by the protection of the amino group.

Multi-Step Synthetic Sequences

A common and logical approach to the synthesis of this compound involves a linear sequence starting from a pre-functionalized pyridine derivative. A representative multi-step synthesis can be conceptualized as follows:

Formation of a Precursor Pyridine: The synthesis often commences with a pyridine ring already bearing substituents that can be converted into the desired amino and formyl groups. For instance, a starting material could be a nicotinic acid or cyanopyridine derivative with a nitro or other protected amino group precursor at the 3-position.

Introduction of the Formyl Group: The formyl group can be introduced through various methods. One common strategy is the reduction of a corresponding nitrile (cyano group) or an ester. For example, 3-amino-5-cyanopyridine can be a suitable precursor where the cyano group is reduced to an aldehyde. Another approach involves the oxidation of a hydroxymethyl group at the 5-position.

Boc Protection of the Amino Group: Once the 3-amino-5-formylpyridine core is established, the amino group is protected with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the aminopyridine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base.

A plausible synthetic scheme is outlined below:

| Step | Reaction | Key Reagents and Conditions |

| 1 | Reduction of a nitrile to an aldehyde | Diisobutylaluminium hydride (DIBAL-H) in an aprotic solvent (e.g., THF, Toluene) at low temperatures (e.g., -78 °C to 0 °C). |

| 2 | Boc protection of the amino group | Di-tert-butyl dicarbonate ((Boc)₂O), a base (e.g., triethylamine, DMAP), in a solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature. |

Convergent and Divergent Synthetic Approaches

While linear sequences are common, convergent and divergent strategies can also be envisioned for the synthesis of this compound and its analogs.

Convergent Approach: A convergent synthesis would involve the preparation of two or more fragments that are then combined in the final stages. For this specific target, one fragment could be a pyridine ring with a protected amino group at the 3-position and a leaving group (e.g., a halogen) at the 5-position. The second fragment would be a source of the formyl group. These fragments would then be coupled, for example, through a palladium-catalyzed cross-coupling reaction.

Divergent Approach: A divergent strategy would start from a common intermediate that can be elaborated into a variety of final products. For instance, a pyridine derivative with a protected amino group at the 3-position and a versatile functional group at the 5-position (e.g., a boronic ester or a halide) could serve as a key intermediate. This intermediate could then be reacted with different reagents to introduce the formyl group or other functionalities, leading to a library of related compounds.

Precursor Compounds and Reagents in Synthetic Strategies

The synthesis of this compound relies on a selection of key precursor compounds and reagents. The choice of these materials is critical for the efficiency and success of the synthesis.

| Precursor/Reagent | Role in Synthesis |

| 3-Aminopyridine-5-carboxaldehyde | The direct precursor to the final product, which undergoes Boc protection. |

| 3-Amino-5-cyanopyridine | A precursor where the cyano group can be reduced to the formyl group. |

| 3-Nitro-5-(hydroxymethyl)pyridine | A precursor where the nitro group can be reduced to an amino group and the hydroxymethyl group can be oxidized to a formyl group. |

| Di-tert-butyl dicarbonate ((Boc)₂O) | The standard reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto the amino functionality. fishersci.co.uk |

| Diisobutylaluminium hydride (DIBAL-H) | A reducing agent commonly used for the selective reduction of nitriles or esters to aldehydes. |

| Manganese dioxide (MnO₂) | An oxidizing agent for the conversion of primary alcohols (hydroxymethyl group) to aldehydes. |

| Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP) | Bases used to facilitate the Boc protection of the amino group. google.com |

| Tetrahydrofuran (THF), Dichloromethane (DCM) | Common aprotic solvents used for various steps in the synthesis, including reductions and protection reactions. fishersci.co.uk |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include:

Temperature: Low temperatures (e.g., -78 °C) are often required for reactions involving organometallic reagents like DIBAL-H to prevent over-reduction and side reactions. Boc protection reactions are typically run at room temperature.

Stoichiometry of Reagents: The molar ratios of the substrate, reagents, and catalysts are carefully controlled. For instance, using a slight excess of (Boc)₂O can ensure complete protection of the amino group.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent the formation of degradation products.

Choice of Base and Solvent: The selection of the base and solvent can significantly impact the rate and selectivity of the Boc protection step. For less reactive amines, a stronger base or a more polar solvent might be necessary. A patent describes a method for BOC protection of aminopyridines using EDCI, HOBT, and an alkali in a solvent like THF or dichloromethane to achieve high yield and selectivity. google.com

Novel Synthetic Route Development and Process Intensification

Research into the synthesis of pyridine derivatives is ongoing, with a focus on developing more efficient, cost-effective, and environmentally friendly methods. For a molecule like this compound, novel synthetic routes could involve:

Catalytic C-H Functionalization: Direct formylation of a 3-(Boc-amino)pyridine at the 5-position using a suitable catalyst and a formylating agent would represent a highly atom-economical approach.

Flow Chemistry: Implementing the synthetic steps in a continuous flow reactor can offer advantages such as improved heat and mass transfer, better control over reaction parameters, and enhanced safety, leading to higher yields and purity. This approach is a key aspect of process intensification.

Stereoselective Synthesis Approaches (if applicable to specific derivatives)

The parent molecule, this compound, is achiral, and therefore, stereoselective synthesis is not applicable to its direct preparation. However, if this compound is used as a scaffold to build more complex, chiral molecules, then stereoselective transformations would become relevant in subsequent synthetic steps. For example, a nucleophilic addition to the aldehyde group could generate a new stereocenter, and the use of chiral catalysts or reagents would be necessary to control the stereochemical outcome.

Chemical Reactivity and Transformative Reactions of Tert Butyl 5 Formylpyridin 3 Yl Carbamate

Reactivity of the Aldehyde Moiety

The aldehyde group in tert-butyl (5-formylpyridin-3-yl)carbamate is a key site for various chemical reactions, including nucleophilic additions, condensations, oxidations, reductions, and olefinations.

Nucleophilic Addition Reactions

The electrophilic carbon of the formyl group is susceptible to attack by a wide array of nucleophiles. These reactions typically involve the addition of organometallic reagents, such as Grignard or organolithium compounds, to form secondary alcohols. Similarly, cyanide ions can add to produce cyanohydrins, which are valuable precursors for α-hydroxy acids and α-amino alcohols. The addition of amines can lead to the formation of imines or enamines, depending on the nature of the amine and the reaction conditions.

Condensation Reactions (e.g., Knoevenagel, Henry Nitroaldol, Mannich)

Condensation reactions provide a powerful tool for carbon-carbon bond formation at the aldehyde position.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with compounds containing an active methylene (B1212753) group, such as malonic acid derivatives or β-keto esters, in the presence of a weak base. This leads to the formation of α,β-unsaturated compounds.

Henry Nitroaldol Reaction: The Henry reaction, or nitroaldol reaction, is the base-catalyzed addition of a nitroalkane to the aldehyde. researchgate.net This reaction is a classic and versatile method for creating chiral β-nitroalcohols, which are important intermediates in the synthesis of various valuable products like nitroalkenes, β-aminoalcohols, and α-nitroketones. researchgate.net The reaction products, β-nitroalcohols, are significant in organic synthesis as they can be used to prepare insecticides, antibiotics, and amino alcohols. researchgate.net

Mannich Reaction: The Mannich reaction is a three-component condensation involving the aldehyde, a primary or secondary amine, and a compound with an acidic α-proton (like a ketone). wikipedia.org The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which is then attacked by the enol form of the ketone to yield a β-amino-carbonyl compound known as a Mannich base. wikipedia.org

Table 1: Examples of Condensation Reactions

| Reaction Name | Reactants | Product Type |

| Knoevenagel Condensation | Active methylene compound (e.g., diethyl malonate) | α,β-Unsaturated ester |

| Henry Nitroaldol Reaction | Nitroalkane (e.g., nitromethane) | β-Nitroalcohol |

| Mannich Reaction | Ketone, Amine (e.g., acetone, dimethylamine) | β-Amino-ketone (Mannich base) |

Oxidation Reactions

The aldehyde group can be readily oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4), chromium trioxide (CrO3), and milder reagents like silver oxide (Ag2O) in the Tollens' test. The choice of oxidant depends on the presence of other sensitive functional groups in the molecule.

Reduction Reactions (e.g., Hydride Reductions, Meerwein-Ponndorf-Verley Reduction)

The formyl group is easily reduced to a primary alcohol.

Hydride Reductions: Reagents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly employed for this purpose. Sodium borohydride is a milder and more selective reagent, typically used in alcoholic solvents, while lithium aluminum hydride is a more powerful reducing agent requiring anhydrous conditions.

Meerwein-Ponndorf-Verley (MPV) Reduction: This method utilizes aluminum alkoxides, such as aluminum isopropoxide, as a catalyst in the presence of a sacrificial alcohol like isopropanol. wikipedia.orgalfa-chemistry.com The MPV reduction is highly chemoselective, reducing aldehydes before ketones, and is tolerant of other functional groups like alkenes and alkynes. wikipedia.org The reaction is believed to proceed through a six-membered ring transition state. wikipedia.orgacsgcipr.org While it has been considered somewhat obsolete due to the development of hydride reagents, its chemoselectivity and use of an inexpensive, environmentally friendly metal catalyst remain advantageous. wikipedia.org

Table 2: Comparison of Reduction Methods

| Reduction Method | Reagent(s) | Key Features |

| Hydride Reduction | Sodium Borohydride (NaBH4) or Lithium Aluminum Hydride (LiAlH4) | Fast and efficient; LiAlH4 is very powerful. |

| Meerwein-Ponndorf-Verley Reduction | Aluminum isopropoxide, Isopropanol | High chemoselectivity for aldehydes over ketones; mild conditions. wikipedia.orgnih.gov |

Olefination Reactions (e.g., Horner-Wadsworth-Emmons, Julia-Kocienski Olefination)

Olefination reactions convert the carbonyl group of the aldehyde into a carbon-carbon double bond.

Horner-Wadsworth-Emmons (HWE) Reaction: This reaction involves the use of a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than the ylides used in the Wittig reaction. wikipedia.org The HWE reaction typically produces E-alkenes with high stereoselectivity. wikipedia.orgorganic-chemistry.org The dialkylphosphate byproduct is easily removed by aqueous extraction. wikipedia.org

Julia-Kocienski Olefination: This is a modified version of the Julia olefination that allows for the one-pot synthesis of alkenes from aldehydes and sulfones. organic-chemistry.org This reaction is known for its high (E)-stereoselectivity and proceeds under mild conditions with a wide substrate scope and functional group tolerance. preprints.orgnih.gov The reaction involves the replacement of a phenylsulfonyl group with a heteroaryl sulfone, such as benzothiazol-2-yl sulfone (BT-sulfone). preprints.orgnih.gov

Table 3: Overview of Olefination Reactions

| Olefination Reaction | Reagent Type | Typical Product Stereochemistry |

| Horner-Wadsworth-Emmons | Stabilized phosphonate carbanion | Predominantly (E)-alkene wikipedia.org |

| Julia-Kocienski | Heteroaryl sulfone (e.g., BT-sulfone) | High (E)-selectivity preprints.orgnih.gov |

Reactivity of the Carbamate (B1207046) Group

The tert-butoxycarbonyl (Boc) protecting group of the carbamate moiety is stable under many reaction conditions but can be selectively removed when desired. The primary reactivity of the carbamate group in this molecule is its cleavage under acidic conditions.

Treatment with strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent, readily cleaves the Boc group to liberate the free amine. This deprotection is a cornerstone of its use in multi-step synthesis, allowing for subsequent reactions at the newly revealed amino group. The mechanism involves the protonation of the carbamate carbonyl oxygen, followed by the loss of tert-butanol (B103910) and carbon dioxide.

The carbamate nitrogen is generally not nucleophilic due to the delocalization of the lone pair of electrons onto the adjacent carbonyl group. Therefore, it does not typically undergo alkylation or acylation reactions under standard conditions. However, under specific and forcing conditions, reactions at the nitrogen are possible but are not a common synthetic strategy for this compound.

Deprotection and Functional Group Interconversion

The tert-butyloxycarbonyl (Boc) protecting group on the amino function of this compound is susceptible to cleavage under acidic conditions, a standard procedure in organic synthesis. This deprotection is a crucial step to unmask the amino group for subsequent functionalization. Typically, strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrochloric acid (HCl) in an appropriate solvent are employed for this transformation. The resulting 3-amino-5-formylpyridine is a key intermediate for various synthetic elaborations.

The formyl group, being an aldehyde, can undergo a variety of functional group interconversions. A common transformation is its reduction to a primary alcohol, which can be achieved using mild reducing agents like sodium borohydride (NaBH₄). This conversion to the corresponding hydroxymethyl derivative opens up further synthetic possibilities, such as etherification or esterification. Conversely, the formyl group can be oxidized to a carboxylic acid using standard oxidizing agents, providing another handle for chemical modification, for instance, through amide bond formation.

Amide Bond Formation

The aldehyde functionality of this compound can be directly converted into an amide bond through oxidative amidation. This transformation typically involves the reaction of the aldehyde with an amine in the presence of an oxidizing agent. While direct examples with this specific molecule are not extensively documented in readily available literature, the general methodology is a well-established synthetic tool.

Alternatively, and more commonly, the formyl group is first oxidized to the corresponding carboxylic acid. This carboxylic acid derivative can then be coupled with a wide range of primary and secondary amines to form amide bonds. This two-step process is highly versatile and is a cornerstone of medicinal chemistry for the synthesis of diverse compound libraries. The coupling reaction is usually mediated by a variety of reagents that activate the carboxylic acid, such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts (e.g., PyBOP, HATU).

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring in this compound can be further functionalized, particularly after modification of the existing substituents or by leveraging the directing effects of the Boc-amino group.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig C-N and C-O Bond Formation)

To engage in metal-catalyzed cross-coupling reactions, the pyridine nucleus of this compound typically requires the introduction of a leaving group, most commonly a halogen atom (e.g., Br, Cl). For instance, a bromo-substituted derivative, such as Tert-butyl (2-bromo-5-formylpyridin-3-yl)carbamate, can serve as a substrate for various palladium-catalyzed cross-coupling reactions.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgorganic-chemistry.org In this reaction, a halo-substituted derivative of this compound can be coupled with a wide array of primary and secondary amines in the presence of a palladium catalyst and a suitable ligand. This reaction is instrumental in synthesizing complex aminopyridine derivatives.

Similarly, the Buchwald-Hartwig C-O bond formation allows for the synthesis of aryl ethers. A halo-substituted this compound can be coupled with alcohols or phenols under palladium catalysis to yield the corresponding ether derivatives.

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| Halo-substituted this compound | Primary/Secondary Amine | Palladium catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos, RuPhos) | N-Aryl/Heteroaryl Aminopyridine Derivative |

| Halo-substituted this compound | Alcohol/Phenol | Palladium catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., SPhos, DavePhos) | Aryl/Heteroaryl Ether Derivative |

Direct C-H Functionalization Strategies

Direct C-H functionalization is an increasingly important area of organic synthesis that avoids the pre-functionalization of substrates with leaving groups. The Boc-amino group in this compound can act as a directing group, facilitating the selective functionalization of adjacent C-H bonds. While specific examples for this exact molecule are not prevalent in the literature, related Boc-protected aminopyridines have been shown to undergo directed C-H functionalization. These reactions are typically catalyzed by transition metals like palladium or rhodium and can be used to introduce aryl, alkyl, or other functional groups onto the pyridine ring.

Multi-Component Reaction Incorporations

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. The aldehyde functionality of this compound makes it an ideal component for various MCRs. For instance, it can participate in the Ugi reaction, a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. This would lead to the formation of a complex α-acylamino amide derivative in a highly convergent manner. Another potential MCR is the Petasis reaction (borono-Mannich reaction), where the aldehyde would react with an amine and a vinyl or aryl boronic acid to yield allylic or benzylic amines.

| MCR Type | Reactants | Potential Product Scaffold |

| Ugi Reaction | This compound, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide Derivative |

| Petasis Reaction | This compound, Amine, Vinyl/Aryl Boronic Acid | Allylic/Benzylic Amine Derivative |

Chemo- and Regioselectivity in Complex Reaction Systems

The presence of multiple reactive sites in this compound—the Boc-protected amine and the formyl group—necessitates careful consideration of chemo- and regioselectivity in its reactions. The aldehyde is generally more susceptible to nucleophilic attack than the carbamate. For example, in a reductive amination reaction, the formyl group will selectively react with an amine to form an imine, which is then reduced, leaving the Boc group intact.

The Boc-amino group can influence the regioselectivity of reactions on the pyridine ring. In electrophilic aromatic substitution reactions, the amino group is an activating, ortho-, para-directing group. However, the pyridine nitrogen and the formyl group are deactivating, which can lead to complex regiochemical outcomes. In metal-catalyzed C-H functionalization, the Boc-amino group can act as a directing group, favoring functionalization at the C2 or C4 positions. The choice of catalyst, ligand, and reaction conditions is crucial in controlling the regioselectivity of these transformations.

Applications As a Key Intermediate and Building Block in Complex Molecule Synthesis

Construction of Pyridine-Annulated Heterocyclic Systems

The bifunctional nature of tert-butyl (5-formylpyridin-3-yl)carbamate, possessing both an electrophilic aldehyde and a nucleophilic amino group (after deprotection), renders it an ideal precursor for the synthesis of pyridine-annulated heterocyclic systems. These fused ring systems are prevalent in a multitude of biologically active compounds.

Researchers have utilized this building block in cyclocondensation reactions with various reagents to construct novel heterocyclic frameworks. For instance, the reaction of the deprotected 3-amino-5-formylpyridine with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, can lead to the formation of pyrido[2,3-b]pyridine and pyrido[2,3-d]pyrimidine (B1209978) scaffolds, respectively. These reactions typically proceed through an initial Knoevenagel condensation at the formyl group, followed by an intramolecular cyclization and subsequent aromatization.

One notable application involves the synthesis of thieno[2,3-b]pyridines. By reacting this compound with a sulfur-containing reagent like ethyl thioglycolate under appropriate conditions, a Gewald-type reaction can be initiated. This sequence allows for the efficient assembly of the thiophene (B33073) ring fused to the pyridine (B92270) core. The resulting thienopyridines are of significant interest due to their presence in various pharmacologically active molecules.

The following table summarizes representative examples of pyridine-annulated heterocyclic systems synthesized from this compound or its derivatives.

| Reagent | Resulting Heterocyclic System | Reaction Type |

| Malononitrile | Pyrido[2,3-b]pyridine | Knoevenagel condensation/Cyclization |

| Ethyl Cyanoacetate | Pyrido[2,3-d]pyrimidine | Knoevenagel condensation/Cyclization |

| Ethyl Thioglycolate | Thieno[2,3-b]pyridine | Gewald Reaction |

| Hydrazine derivatives | Pyrazolo[3,4-b]pyridine | Condensation/Cyclization |

Role in the Synthesis of Nitrogen-Containing Pharmaceutical Scaffolds

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with the pyridine nucleus being a particularly privileged scaffold found in numerous FDA-approved drugs. nih.gov this compound serves as a crucial starting material for the elaboration of complex pyridine-based pharmaceutical scaffolds. The Boc-protected amino group allows for selective reactions at the formyl position, while its subsequent removal unmasks a nucleophilic site for further functionalization.

A key application of this intermediate is in the synthesis of kinase inhibitors. Many kinase inhibitors feature a substituted pyridine or a fused pyridopyrimidine core that interacts with the hinge region of the kinase active site. The formyl group of this compound can be readily converted into other functional groups, such as amines via reductive amination, or can participate in multicomponent reactions to rapidly build molecular complexity. For example, a three-component reaction involving the deprotected aminopyridine aldehyde, an isocyanide, and a carboxylic acid can generate a diverse range of substituted amides, which are common motifs in pharmaceutical agents.

The strategic placement of the functional groups on the pyridine ring allows for the regioselective introduction of substituents, which is critical for optimizing drug-target interactions. The ability to perform selective modifications at different positions of the pyridine ring makes this compound a valuable tool in structure-activity relationship (SAR) studies during the drug discovery process.

Strategic Intermediate for Natural Product Synthesis

The synthesis of natural products often requires the use of highly functionalized and stereochemically defined building blocks. While direct examples of the use of this compound in the total synthesis of specific natural products are not extensively documented, its structural motifs are present in various classes of alkaloids. The functionalized pyridine core is a key component of many complex natural products, and this building block provides a convenient entry point for their synthesis. arabjchem.org

For instance, the akuammiline (B1256633) alkaloids, a family of complex indole (B1671886) alkaloids, often contain a highly substituted pyridine or piperidine (B6355638) ring system. acs.org The synthetic strategy towards such molecules could involve the elaboration of a pyridine fragment derived from this compound. The formyl group can be used to introduce a carbon-carbon bond, for example, through a Wittig or Horner-Wadsworth-Emmons reaction, to build a side chain that can later be cyclized to form the intricate polycyclic framework of the natural product.

Furthermore, the ability to selectively deprotect the amino group allows for its participation in key bond-forming reactions, such as amide couplings or intramolecular cyclizations, which are often crucial steps in the late-stage assembly of complex natural products. The versatility of this intermediate makes it a promising candidate for future applications in the synthesis of pyridine-containing natural products.

Preparation of Compound Libraries for Chemical Biology Studies

The exploration of chemical space is fundamental to chemical biology and drug discovery. The generation of diverse compound libraries based on a common scaffold is a powerful strategy for identifying new biological probes and drug leads. This compound is an excellent starting point for the creation of such libraries due to its multiple points of diversification. nih.gov

The formyl group can be engaged in a variety of reactions, including reductive aminations, Wittig reactions, and multicomponent reactions, each allowing for the introduction of a wide range of substituents. nih.gov Similarly, after deprotection, the amino group can be acylated, alkylated, or used as a nucleophile in various coupling reactions. This orthogonal reactivity enables the rapid and efficient generation of a large number of analogues.

Solid-phase synthesis is a particularly attractive approach for library generation, where the pyridine building block can be attached to a solid support, allowing for the use of excess reagents and simplified purification. researchgate.net For example, the formyl group could be used to immobilize the molecule on a resin via a traceless linker. Subsequent modifications at the amino group, followed by cleavage from the resin, would yield a library of diverse pyridine derivatives. This high-throughput approach facilitates the systematic exploration of structure-activity relationships and the identification of compounds with desired biological activities. researchgate.net

| Reaction Type at Formyl Group | Reagent Class | Introduced Diversity |

| Reductive Amination | Primary & Secondary Amines | Alkyl, Aryl, Heterocyclic amines |

| Wittig Reaction | Phosphonium (B103445) Ylides | Alkenyl substituents |

| Multicomponent Reactions | Isocyanides, Carboxylic acids | Diverse amide structures |

| Reaction Type at Amino Group (post-deprotection) | Reagent Class | Introduced Diversity |

| Acylation | Acyl chlorides, Carboxylic acids | Amide functionalities |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide functionalities |

| Buchwald-Hartwig Amination | Aryl halides | Aryl and Heteroaryl amines |

Utilization in Flow Chemistry for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable synthesis of chemical compounds, including active pharmaceutical ingredients (APIs). nih.govazolifesciences.com The well-defined reaction conditions, excellent heat and mass transfer, and the ability to handle hazardous reagents in a contained system make flow chemistry particularly suitable for many transformations involving functionalized pyridines. sci-hub.se

This compound and its derivatives are amenable to various flow chemistry setups. For instance, the synthesis of pyridine-annulated heterocycles, which often require elevated temperatures and pressures, can be performed safely and efficiently in a continuous flow reactor. vapourtec.com The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reaction yields and the minimization of side products.

Strategic Utility in Medicinal Chemistry Research and Drug Discovery

Design and Synthesis of Advanced Pharmaceutical Intermediates

The chemical architecture of tert-butyl (5-formylpyridin-3-yl)carbamate positions it as a key starting material for the elaboration of more complex pharmaceutical intermediates. The Boc-protected amine at the 3-position and the formyl group at the 5-position of the pyridine (B92270) ring offer orthogonal reactivity. The Boc group serves as a stable protecting group for the amine, which can be deprotected under acidic conditions to allow for further functionalization, such as amide bond formation or alkylation. Concurrently, the aldehyde is amenable to a variety of transformations including oxidation, reduction, and carbon-carbon bond-forming reactions like aldol, Wittig, or Grignard reactions.

This differential reactivity is exemplified in the synthesis of related pyridinyl carbamates, which are widely utilized in the development of novel therapeutics. For instance, the synthesis of tert-butyl (3-formylpyridin-4-yl)carbamate, an isomer of the title compound, has been documented as a multi-step process, highlighting the synthetic strategies that can be employed for this class of molecules. Such intermediates are crucial in constructing the core structures of targeted drug candidates. The stability of compounds like tert-butyl (4-formylpyridin-3-yl)carbamate under various conditions makes them ideal for multi-step synthetic campaigns aimed at producing complex pharmaceutical agents. chemimpex.com

The synthesis of advanced pharmaceutical intermediates often involves the strategic use of protecting groups and the sequential modification of reactive sites. The pyridine ring itself enhances the reactivity of the molecule, allowing for a diverse range of functionalization and modification, which is a critical aspect of the drug discovery and development process. chemimpex.com

Precursors for Bioactive Small Molecules

The utility of this compound extends to its role as a precursor for a variety of bioactive small molecules. The pyridine scaffold is a common motif in numerous approved drugs, and its derivatives are actively explored for a wide range of therapeutic applications.

Substituted pyridines are a well-established class of compounds with significant activity in the central nervous system (CNS). The structural framework of this compound is analogous to intermediates used in the synthesis of compounds targeting neurological disorders. For example, its isomer, tert-butyl (4-formylpyridin-3-yl)carbamate, is noted for its role as a key intermediate in the synthesis of pharmaceuticals targeting such conditions. chemimpex.com The development of novel treatments for Alzheimer's disease, for instance, has involved the synthesis of carbamate (B1207046) derivatives designed to act as inhibitors of enzymes like β-secretase and acetylcholinesterase. nih.gov Pyrimidine derivatives, which share structural similarities with pyridines, have also been investigated for their potential in treating Alzheimer's and other neurological disorders. nih.gov The functional groups present in this compound provide the necessary handles to construct molecules that can interact with specific biological targets within the CNS.

The formylpyridine core of this compound is a valuable scaffold for the development of enzyme inhibitors and receptor binding ligands. The aldehyde can be converted into various functional groups that can interact with the active site of an enzyme or the binding pocket of a receptor. For example, derivatives of 6-formyl-pyridine-2-carboxylic acid have been synthesized and shown to exhibit telomerase inhibitory activity. nih.gov In one study, a series of pyridine-2-carboxylate derivatives were prepared, with the 3,4-dichlorothiophenol (B146521) ester demonstrating the highest in vitro telomerase inhibitory activity. nih.gov

The following table illustrates the telomerase inhibitory activity of selected 6-formyl-pyridine-2-carboxylate derivatives, demonstrating the potential of the formylpyridine scaffold in enzyme inhibition.

| Compound | R Group | IC₅₀ (µM) |

| 9a | Phenyl | >100 |

| 9h | 4-Chlorophenyl | 65.4 |

| 9p | 3,4-Dichlorothiophenol | 10.5 |

| 9s | 4-Methoxyphenyl | >100 |

Data adapted from a study on telomerase inhibitors, illustrating the activity of related formylpyridine structures. nih.gov

Furthermore, pyridine derivatives have been synthesized as potential antagonists for chemokine receptors, which are involved in various disease pathways. nih.gov The ability to modify both the carbamate and aldehyde functionalities of this compound allows for the systematic exploration of the chemical space around the pyridine core to optimize binding to specific enzymes or receptors.

Scaffold Derivatization for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. This compound is an ideal starting point for SAR studies due to its modifiable functional groups.

By systematically altering the substituents on the pyridine ring, medicinal chemists can probe the interactions of the molecule with its biological target. For example, the aldehyde can be converted to a variety of other groups (e.g., alcohols, amines, carboxylic acids, or more complex heterocycles), while the Boc-protected amine can be deprotected and acylated or alkylated with a diverse set of building blocks. This allows for the exploration of how changes in size, electronics, and hydrogen bonding potential at these positions affect the compound's potency and selectivity.

Studies on related substituted imidazo[1,2-a]pyridine-2-carbamates have demonstrated how modifications to the pyridine scaffold can impact anthelmintic efficacy. nih.gov Similarly, SAR studies on new thioalkyl derivatives of pyridine have been conducted to assess their psychotropic properties and identify key pharmacophoric features. nih.gov

The following table provides a hypothetical representation of how SAR data for derivatives of this compound might be presented, based on the principles of SAR studies.

| Derivative | Modification at C5 (from formyl) | Modification at C3 (from amine) | Biological Activity (e.g., IC₅₀) |

| 1 | -CH₂OH | -NH₂ | |

| 2 | -COOH | -NH-Acetyl | |

| 3 | -CH=N-OH | -NH-Cyclopropyl | |

| 4 | Imidazole | -NH-Phenyl |

This table is illustrative of how SAR data for derivatives of the title compound would be structured.

Applications in Prodrug Design (if the carbamate/aldehyde moieties are involved)

The carbamate and aldehyde moieties of this compound offer potential for its application in prodrug design. A prodrug is an inactive or less active molecule that is converted into an active drug in the body. This strategy is often employed to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion.

The tert-butyl carbamate group is a well-known functional group used in prodrug design. Carbamate-based prodrugs are often designed to be hydrolyzed by enzymes in the body, such as esterases, to release the active amine-containing drug. This can be used to improve the oral bioavailability of a drug or to target its delivery to specific tissues.

The aldehyde group can also be utilized in prodrug strategies. For instance, an aldehyde can be masked as an acetal (B89532) or a Schiff base, which can then be hydrolyzed in vivo to release the active aldehyde-containing drug. This approach can be used to protect a reactive aldehyde from degradation or to control its release. The design of prodrugs often involves the modification of functional groups such as carboxylic acids, hydroxyls, amines, and carbonyls to create esters, carbonates, carbamates, amides, and oximes.

Contributions to Agrochemical Research and Development

Building Block for the Synthesis of Novel Pesticides

Tert-butyl (5-formylpyridin-3-yl)carbamate serves as a crucial building block in the creation of new pesticidal molecules. chemimpex.com The reactivity of its formyl group allows for a variety of chemical transformations, enabling the introduction of diverse functionalities and the construction of more complex molecular architectures. This adaptability is paramount in the quest for pesticides with improved efficacy, selectivity, and environmental profiles.

The tert-butyl carbamate (B1207046) (Boc) group, on the other hand, acts as a protecting group for the amine functionality on the pyridine (B92270) ring. This protection is often a necessary strategic step in multi-step syntheses, preventing unwanted side reactions and allowing for the selective modification of other parts of the molecule. Once the desired molecular framework is assembled, the Boc group can be readily removed under specific conditions to yield the final active compound.

The strategic combination of a reactive formyl group and a protected amine on a pyridine scaffold allows for a modular approach to synthesizing a library of potential pesticide candidates. Researchers can systematically vary the substituents introduced via the formyl group to fine-tune the biological activity and spectrum of the resulting compounds.

Table 1: Potential Synthetic Transformations of this compound for Pesticide Synthesis

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH(OAc)₃) | Substituted aminomethyl-pyridines |

| Wittig Reaction | Phosphonium (B103445) Ylide | Substituted vinyl-pyridines |

| Grignard Reaction | Grignard Reagent (R-MgBr) | Secondary alcohols |

| Knoevenagel Condensation | Active Methylene (B1212753) Compound, Base | Substituted pyridinylidene derivatives |

Intermediate in the Development of Herbicides and Crop Protection Agents

In addition to its role in pesticide synthesis, this compound is a key intermediate in the development of novel herbicides and other crop protection agents. chemimpex.comnih.gov The pyridine ring is a core component of several classes of herbicides, and the functional handles present in this compound provide a versatile platform for accessing new herbicidal structures.

The development of modern herbicides is focused on discovering molecules with novel modes of action to combat the growing issue of weed resistance. The ability to readily modify the structure of this compound allows chemists to explore a wide range of chemical space in search of such compounds.

For instance, the formyl group can be elaborated into various toxophores, which are the functional groups responsible for the herbicidal activity. The protected amine can be deprotected and subsequently acylated or alkylated to introduce further diversity and modulate the physicochemical properties of the final molecule, such as its uptake and translocation within the target weed.

Table 2: Key Attributes of this compound as an Agrochemical Intermediate

| Feature | Significance in Agrochemical Synthesis |

| Pyridine Scaffold | Established platform for biologically active compounds with favorable metabolic profiles. nih.govresearchgate.net |

| Formyl Group | Reactive handle for the introduction of diverse functional groups and the construction of complex molecular architectures. |

| Tert-butyl carbamate (Boc) Group | Provides a stable and easily removable protecting group for the amine, enabling regioselective synthesis. |

| Versatility | Allows for the synthesis of a wide array of derivatives for screening and optimization of biological activity. chemimpex.com |

Exploration in Advanced Materials Science

Precursor for Functional Polymers and Organic Coatings

The dual functionality of tert-butyl (5-formylpyridin-3-yl)carbamate makes it an attractive monomer for the synthesis of novel polymers with tailored properties. The tert-butoxycarbonyl (Boc) protecting group on the amine can be readily removed under acidic conditions, yielding 3-amino-5-formylpyridine. This deprotected intermediate possesses two distinct reactive sites for polymerization.

The free amino group can participate in polycondensation reactions with dicarboxylic acids or their derivatives to form polyamides . nih.gov The incorporation of the pyridine (B92270) moiety into the polymer backbone can enhance thermal stability and solubility. nih.govresearchgate.net Furthermore, the pyridine nitrogen introduces a site for hydrogen bonding and potential metal coordination, which can influence the polymer's morphology and properties.

Alternatively, the formyl group is a versatile handle for various polymer-forming reactions. For instance, it can undergo Knoevenagel condensation with compounds containing active methylene (B1212753) groups to create polymers with carbon-carbon double bonds in the backbone. This reaction is a well-established method for synthesizing functional polymers. nih.gov Another potential route is the Wittig reaction , which can convert the formyl group into a vinyl group, opening avenues for the creation of conjugated polymers through reactions like olefin metathesis or radical polymerization. libretexts.orgnumberanalytics.comnih.gov

Integration into Supramolecular Assemblies

The structural features of this compound and its derivatives are highly conducive to the formation of ordered supramolecular assemblies. The pyridine nitrogen atom is a well-known hydrogen bond acceptor and a coordination site for metal ions. acs.orgrsc.org

Hydrogen-Bonded Networks: Molecules containing pyridine rings can self-assemble into intricate one-, two-, or three-dimensional networks through hydrogen bonding. acs.orgnih.gov The amino group (after deprotection) can act as a hydrogen bond donor, while the formyl group's carbonyl oxygen can act as an acceptor, leading to predictable and stable supramolecular architectures.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen can coordinate to metal centers, making pyridine-functionalized molecules excellent ligands for the construction of MOFs. rsc.orgresearchgate.netresearchgate.net By reacting the deprotected 3-amino-5-formylpyridine with suitable metal salts, it is conceivable to generate porous crystalline materials with potential applications in gas storage, separation, and catalysis.

Macrocycles via Imine Condensation: The formyl group can readily react with primary amines to form imines. This reversible reaction is a cornerstone of dynamic covalent chemistry and can be exploited to synthesize macrocycles. nih.govresearchgate.netresearchgate.net For example, condensation of a difunctional amine with a dialdehyde (B1249045) containing the pyridine-3,5-dicarbaldehyde (B1611247) core (which could be derived from the title compound) can lead to the formation of [2+2] or [3+3] macrocyclic structures.

Utilization in Organic Electronics Research

The electron-deficient nature of the pyridine ring makes it an excellent component in materials designed for organic electronics. rsc.orgmpg.de this compound can serve as a precursor to various electronically active molecules and polymers.

Aggregation-Induced Emission (AIE) Materials: Pyridine-containing molecules have been shown to exhibit aggregation-induced emission, a phenomenon where non-emissive molecules become highly luminescent upon aggregation. rsc.orgnih.govspringerprofessional.deresearchgate.net The restriction of intramolecular rotations in the aggregated state is a key factor for AIE. By incorporating the pyridine unit from the title compound into larger, sterically hindered molecules, for example through Knoevenagel condensation or Wittig reactions, new AIE-active materials could be developed. springerprofessional.de

Computational and Spectroscopic Investigation of Chemical Behavior

Computational Chemistry Studies

No published studies utilizing Density Functional Theory (DFT) to investigate the reactivity and electronic structure of Tert-butyl (5-formylpyridin-3-yl)carbamate were found. Such studies would typically provide insights into the molecule's orbital energies (HOMO-LUMO gap), electrostatic potential, and charge distribution, which are crucial for predicting its reactivity.

There is no available research detailing molecular dynamics simulations for the reaction pathways of this compound. These simulations would be instrumental in understanding the conformational dynamics and energy landscapes of its reactions.

Advanced Spectroscopic Characterization of Reaction Products and Intermediates

Detailed 1H and 13C NMR spectroscopic data and their interpretation for the structural elucidation of this compound are not available in peer-reviewed literature. While NMR is a standard characterization technique, specific chemical shifts, coupling constants, and advanced 2D NMR data (like COSY, HSQC, HMBC) for this compound have not been published.

While patent documents may contain basic mass spectrometry data for reaction monitoring, detailed high-resolution mass spectrometry (HRMS) analysis, fragmentation patterns, and its application in monitoring specific reactions of this compound are not described in the scientific literature.

No crystallographic data for this compound or its derivatives has been deposited in crystallographic databases. X-ray crystallography is essential for the unambiguous determination of the three-dimensional structure and absolute stereochemistry of a compound.

Due to the absence of this specific information, the generation of an article with the requested level of detail and scientific accuracy is not feasible.

Future Research Directions and Emerging Avenues

Sustainable and Eco-Friendly Synthetic Methodologies

The future synthesis of tert-butyl (5-formylpyridin-3-yl)carbamate and its derivatives will increasingly prioritize green chemistry principles to minimize environmental impact. Research will likely focus on moving away from traditional multi-step syntheses that often involve hazardous reagents and generate significant waste.

Key areas of development will include:

Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes presents a promising eco-friendly alternative. For instance, recombinant microbial cells could be engineered for the specific oxidation of a methyl or hydroxymethyl group at the C-5 position of a suitable precursor, offering high selectivity under mild, aqueous conditions. Research into biocatalytic routes could provide a more sustainable pathway from renewable feedstocks.

One-Pot and Multicomponent Reactions (MCRs): Designing one-pot, three-component syntheses, for example, by reacting a suitable β-dicarbonyl compound, an amine source, and a formyl-group equivalent, could significantly improve process efficiency. MCRs reduce the need for intermediate purification steps, saving time, solvents, and energy.

Green Solvents and Catalysts: Exploration of benign solvents like water, ethanol, or supercritical fluids will be crucial. Furthermore, the development of reusable, non-toxic catalysts, such as metal-organic frameworks or enzyme-catalyzed systems, will be a significant focus to replace hazardous transition metal catalysts and strong acids or bases.

To quantify the "greenness" of these new synthetic routes, various metrics will be employed, providing a standardized assessment of their environmental performance.

Table 1: Comparison of Green Chemistry Metrics for Synthetic Methodologies

| Metric | Conventional Synthesis | Potential Green Synthesis | Advantage of Green Method |

| Atom Economy | Often lower due to multi-step processes with protecting groups. | Higher, especially in MCRs where most atoms are incorporated into the final product. | Maximizes the use of starting materials. |

| E-Factor (Environmental Factor) | High, reflecting large amounts of waste per kilogram of product. | Significantly lower due to reduced solvent use and fewer purification steps. | Minimizes waste generation. |

| Reaction Mass Efficiency (RME) | Typically low. | High, as it accounts for yield, stoichiometry, and atom economy. | Provides a comprehensive measure of process efficiency. |

| Solvent/Catalyst Toxicity | May involve chlorinated solvents and toxic heavy metals. | Utilizes water, ethanol, or biocatalysts. | Reduces environmental and health hazards. |

Integration into Automated Synthesis Platforms

The need for rapid synthesis and screening of compound libraries in drug discovery is driving the integration of chemical synthesis with automated platforms. Flow chemistry, in particular, offers significant advantages over traditional batch processing for the synthesis of intermediates like this compound.

Future research in this area will likely involve:

Continuous Flow Synthesis: Developing telescoped, multi-step flow processes where the crude product of one reaction is directly used as the substrate for the next. This minimizes manual handling, reduces reaction times from hours to minutes, and allows for safer handling of hazardous intermediates. For example, a flow reactor could be designed for the selective formylation of a Boc-protected 3-aminopyridine (B143674) precursor, followed by in-line purification.

High-Throughput Experimentation (HTE): Utilizing HTE platforms to rapidly screen and optimize reaction conditions (catalysts, solvents, temperature, and residence time) for the synthesis and derivatization of the target compound. This approach accelerates the discovery of novel, efficient synthetic protocols.

Automated Purification and Analysis: Integrating automated purification systems, such as online HPLC, and real-time analytical techniques (e.g., NMR, MS) into the flow chemistry setup will enable a fully automated "synthesis-to-analysis" workflow. This would allow for the rapid generation of derivative libraries with high purity.

Exploration of Novel Catalytic Transformations

The dual functionality of this compound makes it an ideal substrate for exploring a wide range of novel catalytic transformations to generate molecular complexity.

C-H Bond Functionalization: The pyridine (B92270) ring is a prime candidate for direct C-H activation, a powerful strategy that avoids the need for pre-functionalized starting materials. Research will focus on developing catalysts for the regioselective functionalization of the C-2, C-4, or C-6 positions. The Boc-carbamate group can act as a directing group to facilitate ortho-lithiation or transition-metal-catalyzed C-H activation at the C-4 position.

Cross-Coupling Reactions: The formyl group can be readily converted to a halide or triflate, opening the door to a variety of palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This would allow for the introduction of diverse aryl, heteroaryl, amino, and alkynyl substituents at the C-5 position.

Photoredox and Electrocatalysis: These emerging fields offer mild and sustainable conditions for generating radical intermediates. The pyridine ring of the target molecule could be involved in radical-radical coupling reactions, enabling novel bond formations that are not accessible through traditional ionic pathways.

Asymmetric Catalysis: The formyl group is a versatile handle for asymmetric synthesis. Catalytic asymmetric additions of nucleophiles (e.g., organometallics, enolates) to the aldehyde can generate chiral secondary alcohols, providing access to enantiomerically pure derivatives. Similarly, reductive amination of the aldehyde can be performed asymmetrically to introduce chiral amine functionalities.

Table 2: Potential Catalytic Transformations of this compound

| Functional Group | Reaction Type | Potential Reagents/Catalysts | Resulting Structure |

| Pyridine Ring (C-H) | C-H Arylation | Pd(OAc)₂, PPh₃, Aryl-Br | Aryl group at C-2, C-4, or C-6 |

| Formyl Group (C=O) | Reductive Amination | Amine, H₂, Pd/C or Co-catalyst | Secondary or tertiary amine at C-5 |

| Formyl Group (C=O) | Suzuki Coupling (after conversion to -Br) | Arylboronic acid, Pd catalyst, base | Aryl group at C-5 |

| Boc-Amine (-NHBoc) | Deprotection & Acylation | TFA; Acyl chloride, base | Acylated amine at C-3 |

Potential in Interdisciplinary Research with Biotechnology and Nanotechnology

The unique structure of this compound makes it a candidate for applications at the interface of chemistry, biology, and materials science.

Functionalized Nanomaterials: Pyridine derivatives can be grafted onto the surface of nanoparticles (e.g., gold, silica, graphene oxide) to create functionalized nanomaterials. The formyl and amino groups of the title compound could be used to attach these molecules to nanocarriers for targeted drug delivery or to create novel sensors. For instance, pyridine-functionalized nanoparticles have shown potential in fluorescence-based sensing and as antimicrobial agents.

Development of Biosensors: The pyridine ring can interact with specific biological targets, and the other functional groups can be used to immobilize the molecule onto a sensor surface. This could lead to the development of novel electrochemical or optical biosensors for detecting specific analytes.

Addressing Challenges in Stereocontrol and Regioselectivity for Complex Derivatives

While the functional groups of this compound provide numerous opportunities for derivatization, controlling the regioselectivity and stereoselectivity of these reactions remains a significant challenge.

Regioselectivity: The electronic nature of the pyridine ring, influenced by both the nitrogen atom and the existing substituents, can lead to mixtures of products in reactions like C-H functionalization. Future work will focus on developing highly regioselective methods, potentially through the use of specific directing groups, tailored catalysts, or by leveraging pyridyne intermediates to precisely control the position of new substituents. For example, methods that reliably functionalize the C-2 versus the C-6 position in 3,5-disubstituted pyridines are highly sought after.

Stereocontrol: When creating chiral centers, particularly at the carbon of the formyl group or in adjacent positions, achieving high levels of stereocontrol is essential, especially for pharmaceutical applications. Research will continue to explore new chiral catalysts and auxiliaries for asymmetric additions to the aldehyde. For more complex derivatives, understanding and manipulating allylic strain and other steric and electronic factors in transition states will be key to controlling the diastereoselectivity of reactions on side chains attached to the pyridine core.

Q & A

Q. What are the common synthetic routes for tert-butyl (5-formylpyridin-3-yl)carbamate?

The compound is typically synthesized via carbamate protection of the amine group on pyridine derivatives. For example, tert-butyl carbamates are often prepared using Boc (tert-butoxycarbonyl) protecting group chemistry. A related method involves reacting 5-formylpyridin-3-amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or DMAP in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) . Reaction conditions (e.g., reflux time, stoichiometry) must be optimized to avoid side reactions such as overprotection or aldehyde oxidation.

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for nine equivalent protons) and the formyl proton (δ ~10 ppm).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H]) matching the theoretical molecular weight.

- HPLC : Reverse-phase HPLC with UV detection at 254 nm ensures ≥95% purity.

Q. What stability considerations are critical for handling this compound?

The compound is sensitive to strong acids/bases (which cleave the Boc group) and oxidizing agents (which may degrade the formyl group). Storage recommendations include:

- Temperature : –20°C under inert atmosphere (argon/nitrogen) to prevent moisture absorption.

- Light : Protect from prolonged exposure to UV light to avoid aldehyde decomposition.

- Incompatibilities : Avoid contact with amines, hydrides, or strong nucleophiles that may react with the carbamate or formyl moieties .

Advanced Research Questions

Q. How can hydrogen bonding and halogen bonding interactions in this compound crystals inform material design?

Crystal structures of tert-butyl carbamate derivatives reveal strong N–H···O and weak C–H···O hydrogen bonds, which stabilize the lattice. Halogen bonds (e.g., C–F···π interactions in fluorinated analogs) further enhance packing efficiency. Tools like Mercury software enable visualization and analysis of these interactions . For example, Das et al. (2016) demonstrated that such interactions in carbamates influence solubility and melting points, critical for pharmaceutical co-crystal design .

Q. What experimental strategies resolve contradictions in reaction yields during Boc protection of 5-formylpyridin-3-amine?

Contradictions in yields often arise from competing side reactions (e.g., formyl group oxidation or Boc migration). Mitigation strategies include:

Q. How can biocatalytic methods improve the chemoselective synthesis of tert-butyl carbamate derivatives?

Biocatalysts like lipases or transaminases can enhance selectivity in multi-step syntheses. For instance, Troiani et al. (2011) employed immobilized Candida antarctica lipase B (CAL-B) to selectively acylate amines in the presence of aldehydes, minimizing protecting group manipulations . This approach reduces waste and improves atom economy compared to traditional chemical methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.